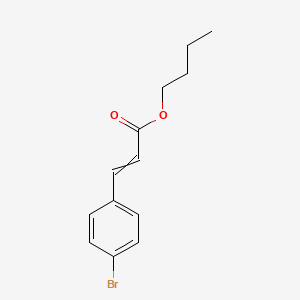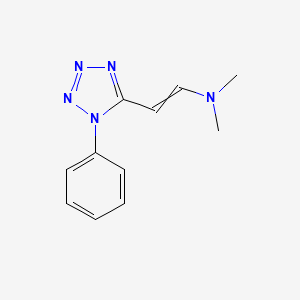
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- is a chemical compound known for its unique structure and properties. It contains an ethenamine backbone with a phenyl-tetrazole moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- typically involves the reaction of N,N-dimethylethenamine with a phenyl-tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethenamine derivatives.
Aplicaciones Científicas De Investigación
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
N,N-Dimethyl-1-phenyl-2-ethanamine: Shares structural similarities but lacks the tetrazole moiety.
N,N-Dimethyl-2-(2-methylphenoxy)ethanamine: Another related compound with different substituents.
Uniqueness
Ethenamine, N,N-dimethyl-2-(1-phenyl-1H-tetrazol-5-yl)- stands out due to its unique combination of the ethenamine backbone and the phenyl-tetrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
125037-77-6 |
|---|---|
Fórmula molecular |
C11H13N5 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)ethenamine |
InChI |
InChI=1S/C11H13N5/c1-15(2)9-8-11-12-13-14-16(11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
YSIJXBPCNIAXEQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

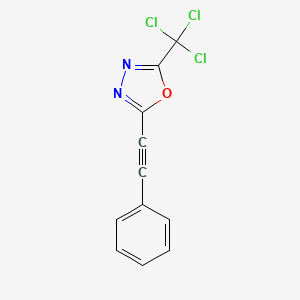
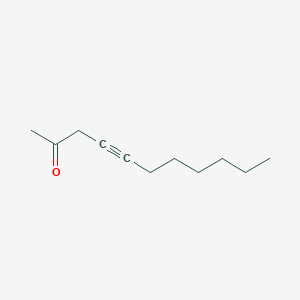
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
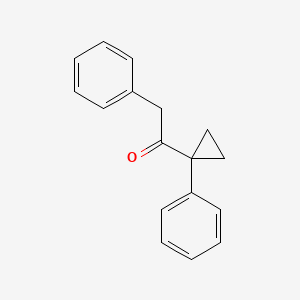
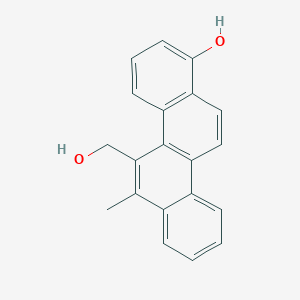
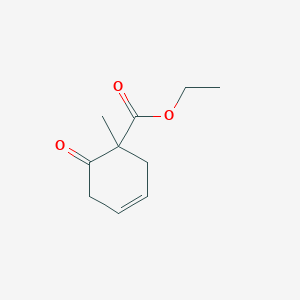
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

